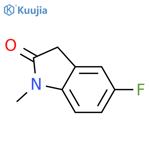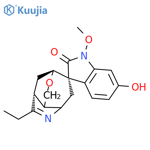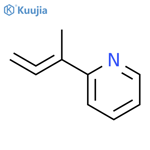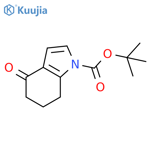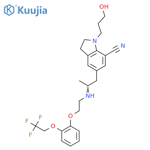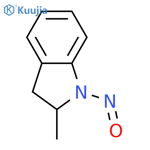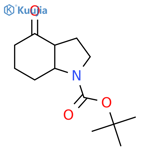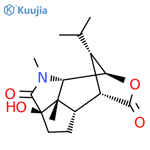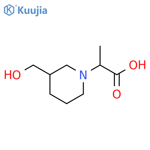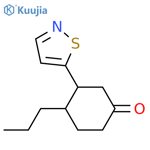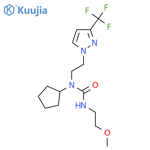インドールとその誘導体
Indoles and their derivatives are a class of organic compounds derived from the heterocyclic aromatic ring system. They play crucial roles in both pharmaceuticals and natural products due to their unique structural features and biological activities. Indole, with its characteristic nitrogen-containing five-membered ring fused to an aromatic six-membered ring, serves as the core structure for various important molecules.
Indoles are widely used in medicinal chemistry due to their potential as lead compounds in drug discovery. They have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of functional groups such as hydroxyl, amino, or carboxylic acid can enhance the bioactivity and modulate the physicochemical properties of indoles, making them versatile building blocks for synthetic chemistry.
Moreover, natural products containing indole moieties are abundant in nature, with many found in plants, fungi, and bacteria. These natural compounds often display potent biological activities, contributing to their extensive study in organic synthesis and biochemistry.
In summary, indoles and their derivatives represent a diverse family of molecules with significant applications in medicine, agriculture, and research, highlighting the importance of their study and development in various fields.

- N-アルキルインドール
- インドール
- インドリンス
- インドールカルボン酸および誘導体
- インドールカルボン酸と誘導体
- カルバゾール
- トリプタミンおよびその誘導体
- ナフチロイルインドール
- ピリドインドール
- ヒドロキシインドール
- ピロロインドール
- 3-アルキルインドール
- ベンゾイルインドール
- フェニルアセチルインドール
- ベータカルボリン
- セロトニン
- ミトマイシン
- インドールカルバゾール
- インドール−3−アセチック酸誘導体
- インドールカルボキサミド及びその誘導体
- インドールカルボキシル酸
- 3-メチルインドール
- インドールとその誘導体
- ピリドインドールンズ
- N-アシルセロトニン
- ミトマイシン、ミトサネおよびミトセン誘導体
- インドールキノン
- 長鎖N-アシルセロトニン
- アルファカルボリン
- ピロロカーバゾール
- ガンマカルボリン
- 2,3-シクロペンタノインドールリン
- 2-フェニルインドール
関連文献
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
推奨される供給者
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises
-
PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
